Aluminium fluoride trihydrate

Description

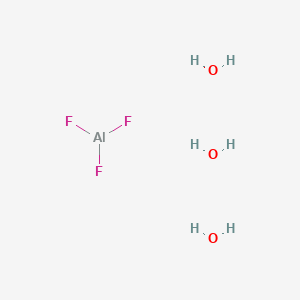

Aluminium fluoride trihydrate (AlF₃·3H₂O) is a hydrated form of aluminium fluoride, characterized by its high stability and role in industrial and catalytic processes. It exists as a colorless crystalline solid and occurs naturally as the mineral rosenbergite . Synthetically, it is produced through the reaction of alumina (Al₂O₃) with hydrogen fluoride (HF) at elevated temperatures (~700°C) or via fluorosilicic acid (H₂SiF₆) treatment . Key properties include:

- Molecular Formula: AlF₃·3H₂O

- Molecular Weight: 138.022 g/mol

- Solubility: Slightly soluble in water (0.559 g/100 mL at 25°C)

- Thermal Stability: Dehydrates to anhydrous AlF₃ upon heating, which sublimes at ~1250°C .

Its applications span catalysis (e.g., acetalization reactions) , ceramics production (e.g., mullite whisker growth) , and as a precursor for anhydrous AlF₃ used in aluminium metallurgy .

Properties

IUPAC Name |

trifluoroalumane;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLZIAYVINRQEJ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.F[Al](F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.023 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminium fluoride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium fluoride trihydrate can be synthesized through the reaction of aluminum hydroxide or aluminum with hydrogen fluoride. The reaction typically involves the following steps: [ \text{Al(OH)}_3 + 3\text{HF} \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum fluoride trihydrate can be prepared by reacting aluminum chloride with hydrofluoric acid .

Industrial Production Methods: In industrial settings, aluminum fluoride trihydrate is often produced by treating aluminum hydroxide with hydrogen fluoride. The process involves drying the resulting compound in a blast drying oven at temperatures ranging from 110°C to 260°C for 8-16 hours to remove most of the water of crystallization .

Chemical Reactions Analysis

Types of Reactions: Aluminium fluoride trihydrate undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents, although it is relatively stable.

Reduction: It can be reduced under specific conditions, but this is less common.

Substitution: It can undergo substitution reactions with other fluoride compounds.

Common Reagents and Conditions:

Hydrogen fluoride (HF): Used in the synthesis of aluminum fluoride trihydrate.

Aluminum hydroxide (Al(OH)₃): A starting material for the synthesis.

Major Products:

Aluminum fluoride (AlF₃): The primary product formed from the reaction of aluminum hydroxide with hydrogen fluoride.

Scientific Research Applications

Chemical and Industrial Applications

1.1 Role in Aluminium Production

- Aluminium fluoride trihydrate is primarily used in the aluminium smelting process. It lowers the melting point of alumina and enhances the conductivity of the molten electrolyte, which is crucial for the Hall-Héroult process of aluminium extraction. This results in reduced energy consumption during aluminium production .

1.2 Catalytic Applications

- The compound serves as a catalyst in various organic synthesis reactions. Its unique properties facilitate chemical transformations, making it a valuable reagent in chemical manufacturing .

1.3 Ceramics and Glass Production

- In ceramics, AlF₃·3H₂O is used as a flux in glazes, improving their fluidity and melting characteristics. It also modifies the refractive index of glass, thereby enhancing optical properties in specialized glass applications .

Biological and Medical Research

2.1 Interaction with Biological Systems

- Research has indicated that aluminium fluoride compounds can interact with biological systems, particularly through their effects on G proteins. This interaction mimics phosphate activation, providing insights into cellular signaling pathways and potential therapeutic mechanisms .

2.2 Dental and Bone Health

- Investigations into the use of this compound in dental care have shown potential benefits in preventing dental caries by promoting remineralization of enamel. Additionally, its role in bone health is being studied, particularly regarding its effects on osteoblast activity .

Environmental Considerations

3.1 Fluoride Emissions Control

- The production and usage of this compound must be managed to control environmental fluoride emissions, which can have detrimental effects on ecosystems. Ongoing research focuses on developing methods to reduce these emissions during aluminium smelting processes .

Case Study 1: Aluminium Smelting Efficiency

A study conducted by Maximize Market Research analyzed the impact of this compound on energy consumption in aluminium smelting. The findings indicated that integrating AlF₃·3H₂O into the electrolyte bath reduced energy costs by approximately 15%, demonstrating its critical role in enhancing production efficiency .

Case Study 2: Biological Interactions

Research published in ResearchGate examined the effects of aluminium fluoride compounds on G protein activation in cellular models. The results revealed that AlF₃·3H₂O could significantly influence GTP hydrolysis rates, providing valuable insights into its biochemical mechanisms and potential therapeutic applications .

Mechanism of Action

Aluminium fluoride trihydrate exerts its effects through its interaction with various molecular targets and pathways. One notable mechanism is its ability to activate heterotrimeric G proteins by mimicking the chemical structure of a phosphate. This activation is useful for studying G protein activation in vivo and understanding the biochemical mechanism of GTP hydrolysis .

Comparison with Similar Compounds

Comparison with Other Aluminium Fluoride Hydrates

Aluminium fluoride forms multiple hydrates, differing in water content and structural properties:

Key Findings :

Comparison with Aluminium Chloride Hexahydrate (AlCl₃·6H₂O)

AlCl₃·6H₂O, another aluminium halide hydrate, shares similarities in hydration but diverges in chemistry and applications:

Key Findings :

- AlCl₃·6H₂O is far more water-soluble and thermally labile, making it suitable for solution-phase reactions, whereas AlF₃·3H₂O's stability favors high-temperature solid-state processes .

- Toxicity profiles differ: AlCl₃·6H₂O is corrosive and requires stringent handling , while AlF₃·3H₂O poses lower acute toxicity risks .

Comparison with Hafnium Tetrafluoride Trihydrate (HfF₄·3H₂O)

HfF₄·3H₂O, a transition metal fluoride hydrate, highlights structural divergences despite stoichiometric similarities:

Key Findings :

- HfF₄·3H₂O and Zr analogues exhibit distinct bond energies and dehydration pathways, underscoring the influence of metal ion size on hydrate stability .

Biological Activity

Aluminium fluoride trihydrate (AFT), with the formula AlF₃·3H₂O, is an inorganic compound that has garnered attention due to its biological activity and applications in various fields, including biochemistry and toxicology. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with AFT.

This compound is typically formed through the reaction of aluminium hydroxide with hydrofluoric acid. It appears as a colorless solid and is part of a broader family of aluminium fluorides, which includes several hydrates such as monohydrate and hexahydrate. Its low solubility in water limits its bioavailability, which is a critical factor in assessing its biological activity .

Mechanisms of Biological Activity

1. Interaction with G Proteins:

Aluminium fluoride complexes are known to activate heterotrimeric G proteins, which play a crucial role in signal transduction within cells. This activation mimics the action of guanosine triphosphate (GTP) and has been instrumental in studying G protein activation mechanisms in vivo. The binding of AFT to G proteins facilitates the understanding of metabolic pathways and cellular responses to external stimuli .

2. Phosphoryl Transfer Reactions:

AFT serves as a useful tool for studying phosphoryl transfer reactions, fundamental to cellular metabolism. Phosphorylation processes are vital for regulating enzyme activity, signal transduction, and energy transfer within cells. The ability of AFT to mimic phosphate groups allows researchers to investigate these biochemical pathways more effectively .

Toxicological Concerns

Despite its utility in biological research, AFT poses certain health risks:

- Neurotoxicity: Prolonged exposure to aluminium compounds has been linked to neurotoxic effects, including potential contributions to conditions such as Alzheimer's disease. Studies indicate that aluminium fluoride can influence ATP phosphohydrolase activity, disrupting normal cellular functions .

- Bone Health: Chronic exposure may lead to skeletal fluorosis, characterized by bone alterations due to excessive fluoride accumulation .

- Absorption Variability: The bioavailability of aluminium from AFT varies based on dietary factors and the chemical form ingested. For instance, studies have shown that only a small percentage of aluminium from AFT is absorbed when ingested orally compared to other forms .

Case Studies and Experimental Data

Several studies have investigated the biological effects of AFT:

- Cellular Studies: Research using cell lines has demonstrated that AFT can induce apoptosis (programmed cell death) and alter cell cycle progression. These effects are attributed to oxidative stress induced by aluminium ions released from the compound .

- Animal Models: In animal studies, exposure to AFT has shown increased aluminium concentrations in various tissues, including bone and brain, suggesting systemic absorption despite its low solubility. For example, Wistar rats exposed to dietary aluminium exhibited significant retention in bone tissue .

Summary Table of Key Findings

| Study Type | Findings |

|---|---|

| In vitro studies | Induction of apoptosis and oxidative stress in cell lines |

| Animal studies | Increased tissue aluminium levels; evidence of skeletal retention |

| Toxicological data | Association with neurotoxicity and potential links to Alzheimer's disease |

| Mechanistic studies | Activation of G proteins; involvement in phosphoryl transfer reactions |

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing aluminium fluoride trihydrate, and how do experimental conditions influence product purity?

- Methodological Answer : AlF₃·3H₂O is typically synthesized via two primary routes:

- Fluorosilicic Acid Method : Reacting 18% fluorosilicic acid (H₂SiF₆) with aluminium hydroxide (Al(OH)₃) at 100°C, followed by crystallization at 90°C for 3–5 hours .

- Hydrogen Fluoride Reaction : Treating Al(OH)₃ or aluminium metal with anhydrous HF gas. Temperature control (e.g., 700°C for anhydrous AlF₃ production) and stoichiometric ratios are critical to avoid impurities like SiO₂ or residual Al(OH)₃ .

Q. How can researchers confirm the hydration state and crystallographic structure of this compound?

- Analytical Techniques :

- Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating to distinguish between trihydrate (3H₂O) and other hydrates (e.g., monohydrate or hexahydrate) .

- X-ray Diffraction (XRD) : Identifies the crystal structure (e.g., distorted AlF₆ octahedra in anhydrous AlF₃) and verifies trihydrate-specific lattice parameters .

Q. What are the primary research applications of this compound in catalysis or materials science?

- Catalytic Applications : AlF₃·3H₂O acts as a Lewis acid catalyst in organic synthesis, such as Friedel-Crafts alkylation. Its activity depends on surface acidity, which can be modulated by calcination temperature .

- Material Science : Used as a precursor for synthesizing anhydrous AlF₃, which has applications in aluminium production and optical coatings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties of AlF₃·3H₂O, such as solubility or thermal stability?

- Data Reconciliation Strategy :

- Source Verification : Compare synthetic routes (e.g., H₂SiF₆ vs. HF methods) to identify impurity-driven discrepancies. For example, residual SiO₂ from fluorosilicic acid may alter solubility .

- Controlled Replication : Reproduce experiments under identical conditions (e.g., humidity, heating rate) to isolate variables affecting thermal decomposition .

Q. What advanced techniques are used to study the surface chemistry and reactivity of this compound?

- Surface Characterization :

- X-ray Photoelectron Spectroscopy (XPS) : Probes surface fluorine and aluminium oxidation states to assess Lewis acid sites .

- Solid-state NMR : Resolves local coordination environments of Al³⁺ and F⁻ ions .

Q. How does the natural occurrence of this compound (e.g., rosenbergite) compare to synthetic samples in terms of structural and compositional properties?

- Comparative Analysis :

- Natural rosenbergite often contains trace elements (e.g., Fe³⁺ substitutions), detectable via ICP-MS or EDX .

- Synthetic samples exhibit higher purity but may lack the defect structures found in minerals, impacting catalytic or mechanical properties .

Q. What experimental design considerations are critical for ensuring reproducibility in AlF₃·3H₂O synthesis?

- Protocol Optimization :

- Standardized Precursors : Use Al(OH)₃ with consistent particle size and moisture content to minimize batch variability .

- Environmental Controls : Conduct reactions under inert atmospheres (e.g., N₂) to prevent hydrolysis or CO₂ adsorption .

- Documentation : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to report detailed experimental steps, including filtration and drying conditions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.